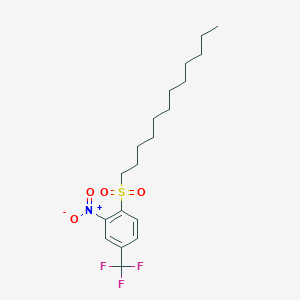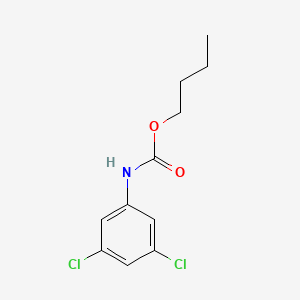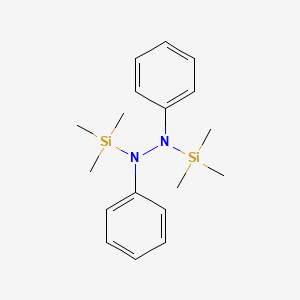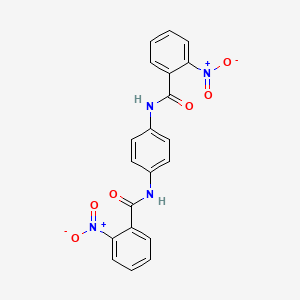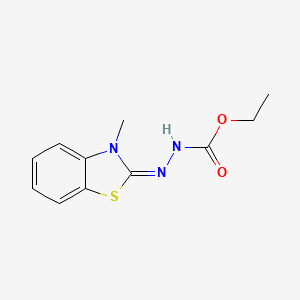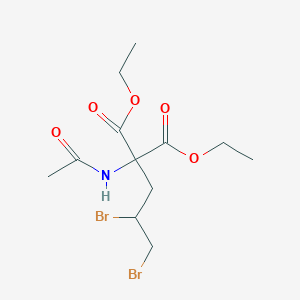
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-Acetamido-2-(2,3-dibromopropyl)-malonat ist eine organische Verbindung mit einer komplexen Struktur, die Acetamido-, Dibrompropyl- und Malonatgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Diethyl 2-Acetamido-2-(2,3-dibromopropyl)-malonat beinhaltet typischerweise mehrere Schritte. Ein gängiges Verfahren beginnt mit der Reaktion von Diethylmalonat mit Acetamid in Gegenwart einer Base zur Bildung von Diethyl 2-Acetamido-malonat. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 2,3-Dibrompropyl-bromid umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab umfassen. Die Reaktionsbedingungen sind auf höhere Ausbeuten und Reinheit optimiert, wobei häufig Spezialgeräte und Katalysatoren eingesetzt werden, um die Reaktionen zu erleichtern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Diethyl 2-Acetamido-2-(2,3-dibromopropyl)-malonat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Dibrompropylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, wodurch ihre chemische Struktur und Eigenschaften verändert werden.
Hydrolyse: Die Estergruppen in der Verbindung können hydrolysiert werden, um die entsprechenden Säuren zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole, oft unter basischen Bedingungen.
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die nucleophile Substitution verschiedene substituierte Derivate liefern, während Oxidation und Reduktion zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-Acetamido-2-(2,3-dibromopropyl)-malonat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Die Verbindung kann in Studien zur Hemmung von Enzymen oder als Sonde für biologische Pfade verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien oder als Reagenz in verschiedenen industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Diethyl 2-Acetamido-2-(2,3-dibromopropyl)-malonat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Dibrompropylgruppe kann kovalente Bindungen mit nucleophilen Stellen in Enzymen oder anderen Proteinen eingehen, wodurch deren Aktivität möglicherweise gehemmt wird. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen, abhängig vom spezifischen Ziel und dem Kontext.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate can undergo various chemical reactions, including:
Substitution Reactions: The dibromopropyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Diethyl 2-acetamido-2-(2,3-dibromopropyl)-malonate involves its interaction with specific molecular targets. The dibromopropyl group can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Diethyl 2-Acetamido-2-pentyl-propanedioat
- Diethyl 2-Acetamido-2-[(4-Methoxy-3,5-dimethyl-phenyl)methyl]propanedioat
Einzigartigkeit
Diethyl 2-Acetamido-2-(2,3-dibromopropyl)-malonat ist aufgrund des Vorhandenseins der Dibrompropylgruppe einzigartig, die eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleiht. Dies unterscheidet es von anderen ähnlichen Verbindungen, denen die Dibrompropylgruppe fehlen kann oder die andere Substituenten aufweisen, was zu Abweichungen in ihren chemischen und biologischen Eigenschaften führt.
Eigenschaften
CAS-Nummer |
49761-11-7 |
|---|---|
Molekularformel |
C12H19Br2NO5 |
Molekulargewicht |
417.09 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-(2,3-dibromopropyl)propanedioate |
InChI |
InChI=1S/C12H19Br2NO5/c1-4-19-10(17)12(15-8(3)16,6-9(14)7-13)11(18)20-5-2/h9H,4-7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
HGRIJVNTCSZSGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(CBr)Br)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)


